![molecular formula C8H16N2O2 B109299 tert-Butyl azetidin-3-ylcarbamate CAS No. 91188-13-5](/img/structure/B109299.png)
tert-Butyl azetidin-3-ylcarbamate
Overview
Description
“tert-Butyl azetidin-3-ylcarbamate” is a chemical compound with the molecular formula C8H16N2O2 . It is also known by other names such as “tert-butyl 3-azetidinylcarbamate” and "3-N-Boc-amino-azetidine" . The compound is typically stored in a dark place at room temperature .
Molecular Structure Analysis
The molecular structure of “tert-Butyl azetidin-3-ylcarbamate” is represented by the InChI code "1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-9-5-6;/h6,9H,4-5H2,1-3H3,(H,10,11)" . This code provides a textual representation of the compound’s molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl azetidin-3-ylcarbamate” include a molecular weight of 172.22 g/mol . The compound is very soluble, with a solubility of 23.9 mg/ml or 0.139 mol/l .Scientific Research Applications
Polymer Research
Azetidines, including tert-Butyl azetidin-3-ylcarbamate , are used as monomers in the polymerization process to create polyamines. These polymers have applications in areas such as antibacterial coatings, CO2 adsorption, and non-viral gene transfection. The ability to control the polymerization of azetidines allows for the production of polymers with specific structures and properties .
Safety and Hazards
“tert-Butyl azetidin-3-ylcarbamate” is classified as harmful if swallowed and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to wear personal protective equipment/face protection .
Mechanism of Action
Target of Action
Tert-Butyl azetidin-3-ylcarbamate, also known as 3-N-Boc-amino-azetidine, is a versatile reactant used in the preparation of various organic compounds . .
Mode of Action
The mode of action of 3-N-Boc-amino-azetidine is primarily through its role as a reactant in organic synthesis. It is used in the preparation of substituted benzothiazoles via copper-catalyzed three-component domino condensation/S-arylation/heterocyclization reactions . The azetidine ring in the compound provides a unique four-membered heterocycle that is an analogue of cyclobutane . This ring strain lies between that of less stable aziridines and unreactive pyrrolidines, providing a highly attractive entry to bond functionalization .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of various organic compounds, including substituted benzothiazoles .
Result of Action
The result of the action of 3-N-Boc-amino-azetidine is the formation of various organic compounds, including substituted benzothiazoles . These compounds can have various applications, including use in medicinal chemistry.
properties
IUPAC Name |
tert-butyl N-(azetidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-9-5-6/h6,9H,4-5H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMXVXVJGXZDRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364023 | |
Record name | tert-Butyl azetidin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl azetidin-3-ylcarbamate | |
CAS RN |
91188-13-5 | |
Record name | tert-Butyl azetidin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoazetidine, 3-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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